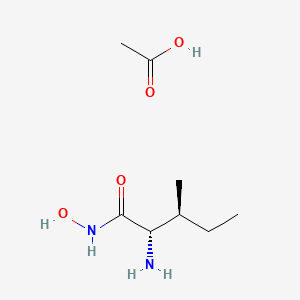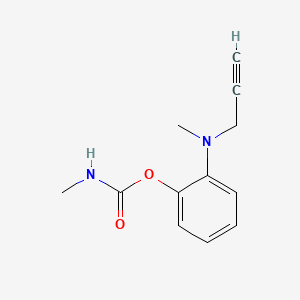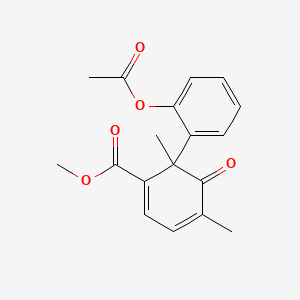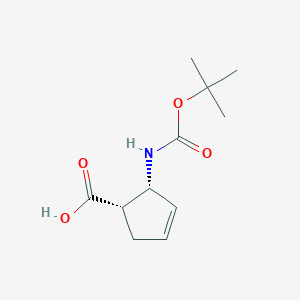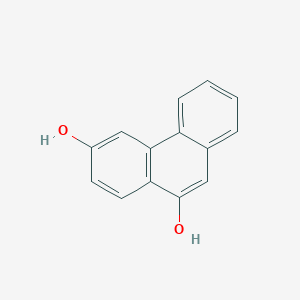
3-Oxanecarboxylic acid amino ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxanecarboxylic acid amino ester: is an organic compound that features both ester and amino functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of both ester and amino groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxanecarboxylic acid amino ester typically involves the esterification of 3-Oxanecarboxylic acid with an appropriate amino alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with the amino alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxanecarboxylic acid amino ester can undergo a variety of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and amino alcohol.
Aminolysis: The ester group can react with amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides, often in the presence of a base.
Major Products Formed:
Hydrolysis: 3-Oxanecarboxylic acid and the corresponding amino alcohol.
Aminolysis: Amides derived from the amino alcohol.
Reduction: Alcohols derived from the ester group.
Substitution: Substituted amino esters or amides.
Applications De Recherche Scientifique
Chemistry: 3-Oxanecarboxylic acid amino ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amino groups. It can also serve as a substrate in the development of enzyme inhibitors.
Medicine: The compound’s ability to form amides and other derivatives makes it a potential candidate for drug development. It can be used to synthesize bioactive molecules with therapeutic properties.
Industry: In the materials science industry, this compound can be used in the production of polymers and resins. Its functional groups allow for cross-linking and modification of polymer properties.
Mécanisme D'action
The mechanism of action of 3-Oxanecarboxylic acid amino ester depends on the specific reaction it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of a carboxylic acid and an alcohol. In aminolysis, the amino group attacks the carbonyl carbon of the ester, forming an amide bond.
Molecular Targets and Pathways:
Hydrolysis: The ester bond is the primary target, with water acting as the nucleophile.
Aminolysis: The carbonyl carbon of the ester is the target, with the amine acting as the nucleophile.
Reduction: The carbonyl group of the ester is reduced to an alcohol.
Comparaison Avec Des Composés Similaires
3-Oxanecarboxylic acid methyl ester: Similar structure but lacks the amino group.
3-Oxanecarboxylic acid ethyl ester: Similar structure but with an ethyl group instead of an amino group.
Amino acid esters: Compounds with similar functional groups but different carbon skeletons.
Uniqueness: 3-Oxanecarboxylic acid amino ester is unique due to the presence of both ester and amino functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
amino oxane-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c7-10-6(8)5-2-1-3-9-4-5/h5H,1-4,7H2 |
Clé InChI |
XSWHKJCRKGHLQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C(=O)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)
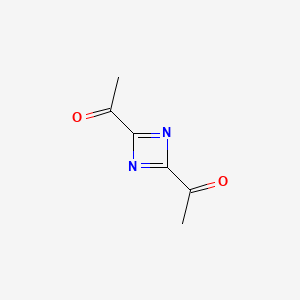
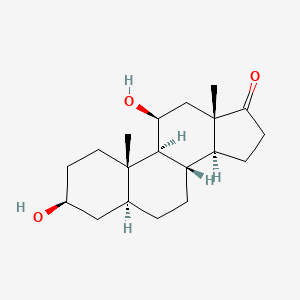
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
